molecular formula C22H28N4O2 B607853 EPZ015866

EPZ015866

カタログ番号: B607853
分子量: 380.5 g/mol
InChIキー: TWKYXZSXXXKKJU-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

GSK591は、PRMT5の活性を阻害することによって作用を発揮します。PRMT5は、ヒストンおよび非ヒストンタンパク質のアルギニン残基の対称ジメチル化を触媒し、これはさまざまな細胞プロセスに不可欠です。PRMT5を阻害することによって、GSK591はこれらのプロセスを阻害し、遺伝子発現、シグナル伝達、DNA修復の変化につながります。 関与する分子標的および経路には、ヒストンH4、SmD3、およびPRMT5と相互作用する他のさまざまなタンパク質などがあります .

生化学分析

Biochemical Properties

GSK591 potently inhibits the PRMT5/MEP50 complex from methylating histone H4 with an IC50 value of 11 nM . It interacts with the PRMT5/MEP50 complex, which plays a crucial role in a variety of biological processes . The interaction between GSK591 and the PRMT5/MEP50 complex is selective, as GSK591 does not significantly inhibit other methyltransferases .

Cellular Effects

In Z-138 cells, GSK591 inhibits the symmetric arginine methylation of SmD3 with an EC50 value of 56 nM . This inhibition of symmetric arginine methylation can affect various cellular processes, including gene expression and signal transduction . In addition, GSK591 has been shown to suppress the growth of patient-derived glioblastoma stem cell cultures .

Molecular Mechanism

GSK591 exerts its effects at the molecular level by inhibiting the PRMT5/MEP50 complex from methylating histone H4 . This inhibition disrupts the symmetric arginine methylation of SmD3, which can lead to changes in gene expression . Furthermore, GSK591 has been found to directly regulate the transcription of the epidermal growth factor receptor (EGFR), thereby modulating EGFR and AKT pathways .

Temporal Effects in Laboratory Settings

Over time, GSK591 treatment has been observed to trigger apoptosis in a dose-dependent manner . This suggests that the effects of GSK591 on cellular function may change over time, potentially due to the compound’s stability and degradation .

Dosage Effects in Animal Models

In animal models, GSK591 has been administered at a dose of 50 mg/kg for 12 days . The effects of GSK591 on tumor growth and metastasis were observed to vary with different dosages .

Metabolic Pathways

GSK591 is involved in the PRMT5 pathway, where it inhibits the PRMT5/MEP50 complex . This can affect metabolic flux and metabolite levels, as PRMT5 is known to play a role in various cellular processes, including mRNA splicing, DNA repair, signal transduction, cell cycle, apoptosis, and oncogenesis .

Transport and Distribution

Given its role as an inhibitor of the PRMT5/MEP50 complex, it is likely that GSK591 is transported to the nucleus where this complex exerts its function .

Subcellular Localization

Considering its role in inhibiting the PRMT5/MEP50 complex, which is known to be located in the nucleus , it is likely that GSK591 also localizes to the nucleus to exert its effects.

準備方法

合成経路と反応条件

GSK591は、重要な中間体の形成とその後の反応を含む多段階プロセスによって合成されます。合成経路には、通常、以下のステップが含まれます。

工業生産方法

GSK591の工業生産には、高収率と純度を確保しながら、ラボ合成プロセスをスケールアップすることが含まれます。 これは、温度、圧力、溶媒の選択などの反応条件の最適化と、高速液体クロマトグラフィー(HPLC)や結晶化などの高度な精製技術の使用によって達成されます .

化学反応の分析

反応の種類

GSK591は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、修飾された官能基を持つさまざまなGSK591誘導体が含まれ、それらはさらなる研究や用途に使用することができます .

科学研究での用途

GSK591は、以下を含む幅広い科学研究用途を持っています。

科学的研究の応用

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of EPZ015866, particularly against hematological malignancies:

  • Mantle Cell Lymphoma : this compound has shown significant antiproliferative effects in mantle cell lymphoma cell lines and xenograft models. The compound effectively inhibited tumor growth and induced apoptosis in these models .
  • T-cell Lymphomas : Research indicated that this compound could block HTLV-1-mediated T-cell immortalization in vitro. This suggests that PRMT5's enzymatic activity is essential for the survival of HTLV-1 transformed cells, making this compound a potential therapeutic agent against such malignancies .

Table 1: Summary of Antitumor Activity Studies

Cancer Type Model Effect Observed Reference
Mantle Cell LymphomaCell lines & xenograftsSignificant tumor growth inhibition
T-cell LymphomasIn vitro assaysInduction of apoptosis

Neuroprotection

Recent studies have also explored the neuroprotective effects of this compound in models of ischemic injury. In a mouse model subjected to middle cerebral artery occlusion (MCAO), treatment with this compound resulted in reduced infarct volumes and improved neurological outcomes. This indicates that inhibiting PRMT5 may offer a novel approach to mitigating neuronal damage following ischemic events .

Table 2: Neuroprotective Effects in Ischemic Injury Models

Parameter Control Group This compound Treatment Outcome
Infarct VolumeHighSignificantly reducedImproved recovery
Neurological Deficit ScoreHighSignificantly improvedEnhanced function

Pharmacokinetics and Selectivity

This compound has been characterized for its pharmacokinetic properties, demonstrating favorable absorption and distribution profiles. It maintains low plasma clearance rates and exhibits high oral bioavailability, making it suitable for further development as an in vivo tool compound . Importantly, it shows excellent selectivity against other protein methyltransferases, reducing the likelihood of off-target effects .

Case Studies and Clinical Implications

The potential clinical applications of this compound are underscored by several case studies:

  • Combination Therapies : In preclinical settings, combining this compound with other therapeutic agents has shown enhanced efficacy against resistant cancer cell lines. This synergistic effect highlights the compound's potential role in combination therapies for more effective cancer treatment .
  • Targeting Specific Pathways : Studies have indicated that PRMT5 inhibition can sensitize certain cancer cells to other treatments by modulating pathways associated with cell survival and proliferation .

Table 3: Clinical Relevance and Future Directions

Study Focus Findings Implications for Therapy
Combination TherapiesEnhanced efficacyPotential for multi-drug regimens
Sensitization MechanismsIncreased vulnerabilityTargeted treatment strategies

類似化合物との比較

GSK591は、以下のような他のPRMT5阻害剤と比較されます。

GSK591は、PRMT5を阻害する際の高い選択性と効力により、PRMT5の生物学的機能とその潜在的な治療用途を研究するための貴重なツールとなっています .

生物活性

EPZ015866, also known as GSK3203591, is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound is part of a broader class of methyltransferase inhibitors that have gained attention for their potential therapeutic applications in cancer and other diseases. The biological activity of this compound has been investigated in various studies, highlighting its role in inhibiting PRMT5-mediated arginine methylation and its implications in cancer cell proliferation.

PRMT5 and its Role

PRMT5 is an enzyme that catalyzes the methylation of arginine residues on proteins, which is crucial for various cellular processes including gene expression, signal transduction, and cell differentiation. Dysregulation of PRMT5 activity has been linked to several cancers, making it a target for therapeutic intervention.

Inhibition by this compound

This compound selectively targets the substrate-binding pocket of PRMT5, effectively blocking its methyltransferase activity. This inhibition leads to reduced levels of histone arginine methylation, which can disrupt oncogenic signaling pathways in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the potency of this compound against various cancer cell lines. Notably, it has shown significant growth inhibition in mantle cell lymphoma (MCL) and adult T-cell leukemia/lymphoma (ATL) models.

Table 1: Inhibition Data for this compound Compared to Other Inhibitors

Cell LineThis compound (μM)CMP5 (μM)HLCL61 (μM)Tax Positive
Jurkat>10071.722.72-
MOLT4>10092.9713.06-
MKB1>10032.517.6-
MT2>10021.653.09+
HUT102>1009.496.95+
KOB>1003.985.52+
SU9T-01>1009.13.23+
KK1>10014.075.7-
SO4>1009.455.57-
ED>10010.817.58-

The data indicates that while this compound is effective at high concentrations, it does not achieve significant inhibition at lower doses compared to other inhibitors like CMP5 and HLCL61 .

In Vivo Studies

This compound has also been evaluated in vivo for its pharmacokinetic properties and therapeutic efficacy in animal models. The compound demonstrated moderate to high plasma clearance rates and varied oral bioavailability, which are critical factors for its potential clinical application.

Key Findings from In Vivo Studies

  • Plasma Protein Binding : Approximately 30% in mouse plasma.
  • Unbound Plasma Concentration : At a dose of 100 mg/kg, the unbound plasma concentration exceeded the IC90 for methyl mark inhibition for a duration of up to 12 hours.
  • Antiproliferative Activity : Effective against Z-138 mantle cell lymphoma cell line with sustained action .

Case Study: Mantle Cell Lymphoma

In a study focusing on mantle cell lymphoma, this compound was administered to evaluate its impact on tumor growth and survival rates in mice models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.

Case Study: Adult T-Cell Leukemia/Lymphoma

Another case study examined the effects of this compound on adult T-cell leukemia/lymphoma (ATL). Despite high concentrations being used, the compound's effectiveness varied across different ATL cell lines, indicating the need for further optimization or combination therapies to enhance its efficacy .

特性

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKYXZSXXXKKJU-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EPZ015866
Reactant of Route 2
EPZ015866
Reactant of Route 3
Reactant of Route 3
EPZ015866
Reactant of Route 4
Reactant of Route 4
EPZ015866
Reactant of Route 5
Reactant of Route 5
EPZ015866
Reactant of Route 6
Reactant of Route 6
EPZ015866

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。